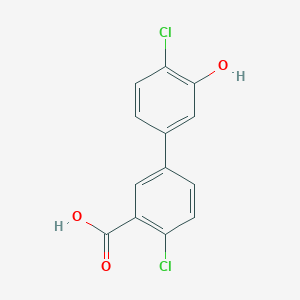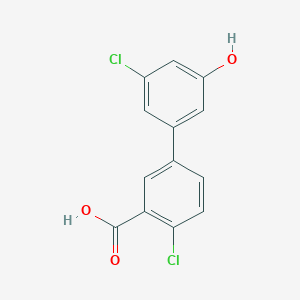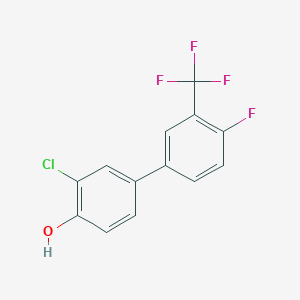
3-Chloro-5-(3,5-dicarboxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3,5-dicarboxyphenyl)phenol, commonly referred to as 3CP, is a synthetic phenolic compound with a wide range of applications in scientific research. It is widely used in laboratory experiments due to its relatively low cost and high solubility in organic solvents. 3CP is a versatile compound with potential applications in the fields of biochemistry, medicine, and materials science.
Scientific Research Applications
3CP has a wide range of scientific research applications, including in the fields of biochemistry, medicine, and materials science. In biochemistry, 3CP is used as a reagent for the synthesis of a variety of compounds, such as 3-chloro-5-(3-carboxyphenyl)phenol, which is used as a substrate for the enzyme cyclooxygenase-2 (COX-2). In medicine, 3CP has been used as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 3CP has been used as a reagent in the synthesis of a variety of materials, such as polymers, catalysts, and nanomaterials.
Mechanism of Action
The mechanism of action of 3CP is not well understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 activity by 3CP may lead to decreased inflammation and pain associated with a variety of inflammatory diseases, such as rheumatoid arthritis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3CP are not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 3CP has been shown to have antioxidant activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3CP has a number of advantages for laboratory experiments, including its relatively low cost, high solubility in organic solvents, and wide range of potential applications. However, 3CP also has some limitations, such as its instability in the presence of light and air and its potential toxicity. Additionally, 3CP is not approved for human use, and its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research involving 3CP, including further exploration of its mechanism of action, potential therapeutic applications, and its use as a reagent in the synthesis of materials. Additionally, further research into the biochemical and physiological effects of 3CP is needed to fully understand its potential therapeutic applications. Finally, further research into the stability of 3CP in the presence of light and air is needed to ensure its safe and effective use in laboratory experiments.
Synthesis Methods
3CP can be synthesized through a two-step process involving the reaction of 3-chloro-5-hydroxybenzaldehyde with 3,5-dicarboxybenzaldehyde. The first step involves the reaction of 3-chloro-5-hydroxybenzaldehyde with an excess of 3,5-dicarboxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). This reaction produces a mixture of 3CP and an isomeric product, 3-chloro-5-(3-carboxyphenyl)phenol. The second step involves the separation of the two products by recrystallization from a suitable solvent, such as ethanol.
properties
IUPAC Name |
5-(3-chloro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHAHHHEORLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686163 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261897-35-1 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)











![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)